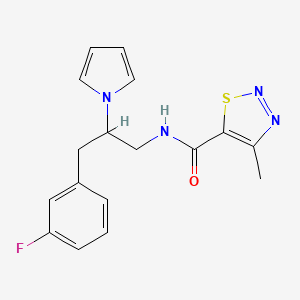
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- Common Name: this compound
- CAS Number: 1421513-93-0
- Molecular Formula: C₁₇H₁₇FN₄OS
- Molecular Weight: 344.4 g/mol
Biological Activity Overview
The biological activity of thiadiazole derivatives has been widely studied, with a focus on their anticancer and antimicrobial properties. The specific compound discussed here is hypothesized to exhibit similar activities based on structural analogies with other thiadiazole derivatives.
Anticancer Activity
Recent studies have shown that various thiadiazole derivatives possess significant antiproliferative effects against different cancer cell lines. For example:
- A study indicated that compounds with a thiadiazole core exhibited IC₅₀ values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .
- The interaction of thiadiazoles with tubulin was explored through docking studies, revealing that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activity:
- A novel series of pyrrolyl thiadiazoles demonstrated promising results against Mycobacterium tuberculosis, showing effective inhibition .
- The broad-spectrum activity of thiadiazoles includes antibacterial and antifungal properties, making them suitable candidates for further development in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of the fluorophenyl group and the pyrrole moiety may enhance its biological activity. The following table summarizes findings from various studies regarding the SAR of related compounds:
| Compound Structure | Biological Activity | IC₅₀ (μg/mL) | Target |
|---|---|---|---|
| Thiadiazole Derivative A | Anticancer | 0.28 (MCF-7) | Breast Cancer |
| Thiadiazole Derivative B | Anticancer | 0.52 (A549) | Lung Cancer |
| Pyrrolyl Thiadiazole C | Antimycobacterial | - | Mycobacterium tuberculosis |
| Thiadiazole Derivative D | Antibacterial | - | Various Bacteria |
Case Studies
- Cytotoxicity Assessment : In vitro cytotoxicity assays using the MTT method demonstrated that several thiadiazole derivatives induced apoptosis in cancer cell lines without affecting normal cells . This selectivity is crucial for developing safe therapeutic agents.
- Mechanistic Studies : Docking studies revealed that certain thiadiazoles bind effectively to tubulin at the colchicine binding site, inhibiting microtubule assembly and leading to G2/M phase arrest in cell cycles . This mechanism underlies their potential as anticancer agents.
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQASDGTRISFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














